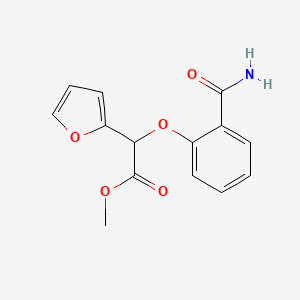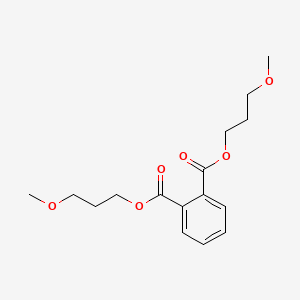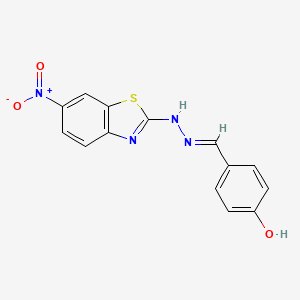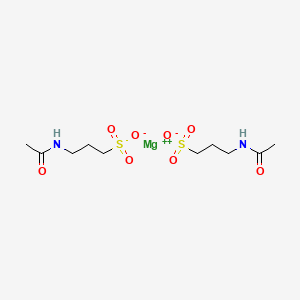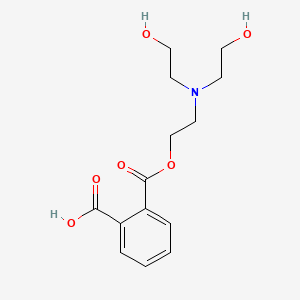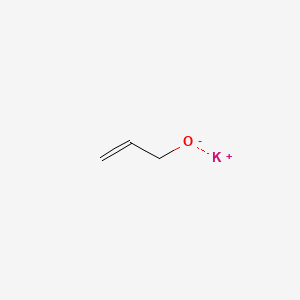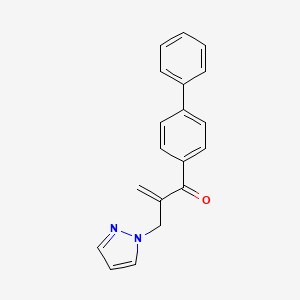
Cbf4R5K47X
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a combination of undecanoic acid and morpholine, forming a unique structure that has garnered interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of undecanoic acid, compound with morpholine, typically involves the reaction of undecanoic acid with morpholine under controlled conditions. One common method involves the coupling of undecanoic acid with morpholine in the presence of a dehydrating agent, such as concentrated sulfuric acid . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the final product.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors where undecanoic acid and morpholine are combined under optimized conditions to ensure high yield and purity. The process may involve steps such as distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Undecanoic acid, compound with morpholine, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Undecanoic acid, compound with morpholine, has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Mechanism of Action
The mechanism by which undecanoic acid, compound with morpholine, exerts its effects involves several molecular targets and pathways:
Antifungal Activity: The compound disrupts fungal cell wall and membrane integrity, leading to cell death.
Metabolic Modulation: It affects the expression of genes critical for fungal metabolism and virulence.
Synergistic Effects: The compound can enhance the efficacy of other antimicrobial agents by increasing membrane permeability.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simple heterocyclic amine with similar structural features.
Undecanoic Acid: A medium-chain fatty acid with known antimicrobial properties.
Uniqueness
Undecanoic acid, compound with morpholine, is unique due to its combined structure, which imparts distinct chemical and biological properties. This combination enhances its efficacy in various applications, particularly in antifungal treatments .
Properties
CAS No. |
93966-47-3 |
|---|---|
Molecular Formula |
C15H31NO3 |
Molecular Weight |
273.41 g/mol |
IUPAC Name |
morpholine;undecanoic acid |
InChI |
InChI=1S/C11H22O2.C4H9NO/c1-2-3-4-5-6-7-8-9-10-11(12)13;1-3-6-4-2-5-1/h2-10H2,1H3,(H,12,13);5H,1-4H2 |
InChI Key |
AGENZCFMLQQPKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=O)O.C1COCCN1 |
Related CAS |
93882-30-5 93966-47-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


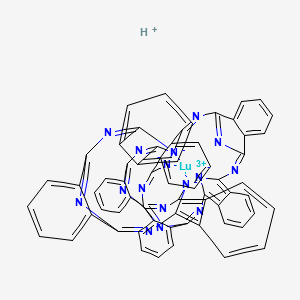
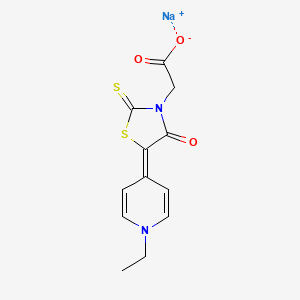

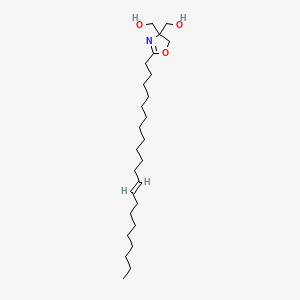

![2,4,6-Tris[[[2-[(2-aminoethyl)amino]ethyl]amino]methyl]phenol](/img/structure/B12681824.png)
